3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine
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Overview
Description
3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a benzylsulfonylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The final step involves the construction of the pyridine ring, which can be achieved through various methods, including cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used in studies investigating the mechanisms of action of various biological pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine
- 4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine
Uniqueness
3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
IUPAC Name |
2-[(1-benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-5-11-20-19(16)24-14-17-9-12-21(13-10-17)25(22,23)15-18-7-3-2-4-8-18/h2-8,11,17H,9-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFQUNLOLAMVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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